molecular formula C8H10N2O B8573156 6,7,8,9-Tetrahydro-5-oxa-1,9-diaza-benzocycloheptene

6,7,8,9-Tetrahydro-5-oxa-1,9-diaza-benzocycloheptene

Cat. No.: B8573156
M. Wt: 150.18 g/mol
InChI Key: UAWDLDJIIINUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8,9-Tetrahydro-5-oxa-1,9-diaza-benzocycloheptene is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine

InChI

InChI=1S/C8H10N2O/c1-3-7-8(9-4-1)10-5-2-6-11-7/h1,3-4H,2,5-6H2,(H,9,10)

InChI Key

UAWDLDJIIINUTL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC=N2)OC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (18 mL, 18 mmol) was added to a THF (120 mL) solution of 3-(2-bromo-pyridin-3-yloxy)-propylamine (2.75 g, 11.9 mmol). The solution was purged with an Ar stream for 10 min, bis(dibenzylideneacetone)palladium (342 mg, 0.6 mmol) and tri-tert-butylphosphine (2.1 mL, 0.7 mmol, 10% in hexane) were added and the mixture was stirred at 60° C. for 5 h. The solvent was evaporated, the residue was dissolved in CH2Cl2. This solution was washed with water, dried and evaporated. Chromatographic purification (silica, 0-2% MeOH in CH2Cl2) afforded 0.75 g (42%) of the title compound. 1H NMR (300 MHz, DMSO-d6, 8): 7.70 (dd, J=4.8, 1.4 Hz, 1H), 7.09 (dd, J=7.7, 1.4 Hz, 1H), 6.60 (dd, J=4.8, 7.7 Hz, 1H), 6.02 (s, br, 1H), 4.06 (t, J=5.5 Hz, 2H), 3.21 (m, 2H), 1.90 (m, 2H).
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
342 mg
Type
catalyst
Reaction Step Two
Yield
42%

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